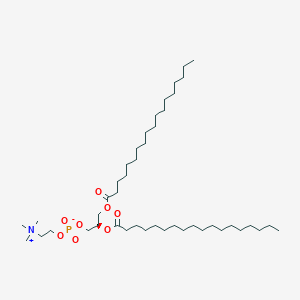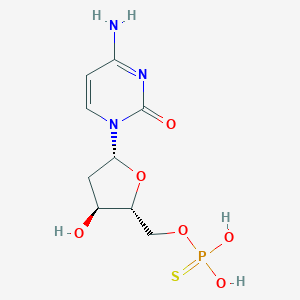
2'-Deoxy-5'-o-thiophosphonocytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-Deoxy-5'-o-thiophosphonocytidine, commonly known as 'DOTC,' is a nucleoside analogue that has been extensively studied for its potential use in anti-viral and anti-cancer therapies. DOTC is a modified form of the natural nucleoside cytidine, where the 5'-oxygen atom is replaced with a thiophosphonate group. This modification enhances the pharmacological properties of DOTC, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of DOTC involves its incorporation into the DNA of the target cells, where it inhibits DNA synthesis and replication. DOTC acts as a chain terminator, preventing the addition of further nucleotides to the growing DNA chain. This leads to the inhibition of viral replication and cancer cell growth.
Biochemical and Physiological Effects:
DOTC has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. In animal studies, DOTC has been shown to have a favorable pharmacokinetic profile, with good tissue distribution and long half-life. DOTC has also been shown to have minimal side effects, making it a potentially safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DOTC has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. DOTC is also highly soluble in water, making it easy to prepare solutions for use in cell culture experiments. However, DOTC can be expensive to synthesize, which may limit its use in some laboratory settings.
Direcciones Futuras
There are several potential future directions for research on DOTC. One area of interest is the development of DOTC derivatives with improved pharmacological properties. Another area of research is the use of DOTC in combination with other anti-viral or anti-cancer agents to enhance their effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of DOTC and its potential use in clinical settings.
In conclusion, DOTC is a promising nucleoside analogue with potential applications in anti-viral and anti-cancer therapies. Its unique chemical structure and mechanism of action make it a promising candidate for drug development. Further research is needed to fully understand the potential of DOTC and its derivatives in clinical settings.
Métodos De Síntesis
DOTC can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the hydroxyl group at the 5'-position of cytidine, followed by the substitution of the 5'-oxygen atom with a thiophosphonate group. The final step involves the deprotection of the hydroxyl group to obtain DOTC in high yield.
Aplicaciones Científicas De Investigación
DOTC has been studied for its potential use as an anti-viral and anti-cancer agent. In vitro studies have shown that DOTC exhibits potent anti-viral activity against a broad range of viruses, including HIV, hepatitis B, and herpes simplex virus. DOTC has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Propiedades
Número CAS |
115401-96-2 |
|---|---|
Nombre del producto |
2'-Deoxy-5'-o-thiophosphonocytidine |
Fórmula molecular |
C9H14N3O6PS |
Peso molecular |
323.27 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,4S,5R)-5-(dihydroxyphosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H14N3O6PS/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(18-8)4-17-19(15,16)20/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,20)/t5-,6+,8+/m0/s1 |
Clave InChI |
FHBXKBNKQMSUIJ-SHYZEUOFSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=S)(O)O)O |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=S)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=S)(O)O)O |
Sinónimos |
S(dC)28 Sd(C)28 SdC28 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



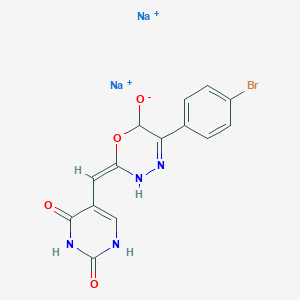


![1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B53543.png)


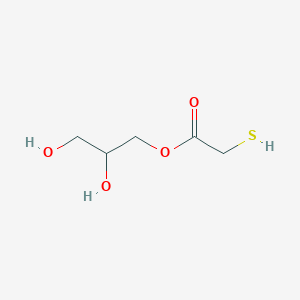
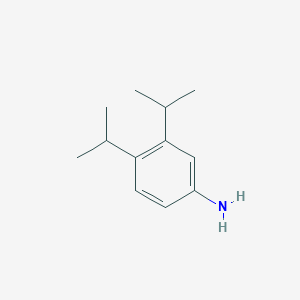

![3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B53560.png)

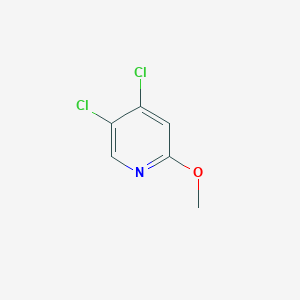
![([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid](/img/structure/B53568.png)
